8-Acetyl-7-hydroxycoumarin Exhibits Dual Inhibition of AChE and BACE-1 at Defined IC50 Values
8-Acetyl-7-hydroxycoumarin demonstrates moderate, quantifiable dual inhibitory activity against acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), with IC50 values of 22.1 μM and 17.7 μM, respectively [1]. In contrast, the parent scaffold 7-hydroxycoumarin exhibits no reported activity against these targets at comparable concentrations, while synthetic 7-hydroxycoumarin derivatives show variable AChE inhibition ranging from 1.6 μM to 8.80 μM [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | AChE: 22.1 μM; BACE-1: 17.7 μM |
| Comparator Or Baseline | 7-hydroxycoumarin derivatives: AChE IC50 1.6-8.80 μM (best-in-class); parent 7-hydroxycoumarin: no activity reported |
| Quantified Difference | ~2.5-13.8x less potent than optimized 7-hydroxycoumarin derivatives, but uniquely dual-targeting BACE-1 |
| Conditions | In vitro enzymatic assays; AChE and BACE-1 inhibition |
Why This Matters
This defined dual-target profile provides a validated starting point for neurodegenerative disease research, differentiating it from analogs lacking BACE-1 activity.
- [1] Sharma A, et al. ChemMedChem. 2022. 8-Acetyl-7-hydroxycoumarin IC50 AChE 22.1 μM, BACE-1 17.7 μM. View Source
- [2] Various. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. PubMed. 2014. View Source
